Norviburtinal

Vue d'ensemble

Description

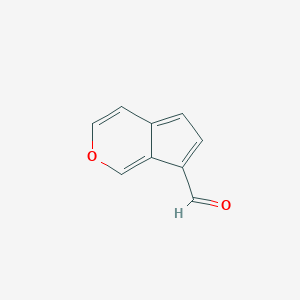

Norviburtinal is a compound with the molecular formula C9H6O2 and a molecular weight of 146.1 g/mol . It is a yellow powder extracted from the herbs of Cerbera manghas L .

Molecular Structure Analysis

Norviburtinal contains a total of 17 atoms, including 6 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms . It has 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), and 1 aldehyde(s) (aromatic) .

Physical And Chemical Properties Analysis

Norviburtinal is a yellow powder . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Applications De Recherche Scientifique

Traditional Chinese Medicine

Norviburtinal is found in the root of Rehmannia glutinosa, a plant commonly used in Traditional Chinese Medicine . The root of this plant is used in various traditional Chinese herbal formulae, often as a wound-healing agent .

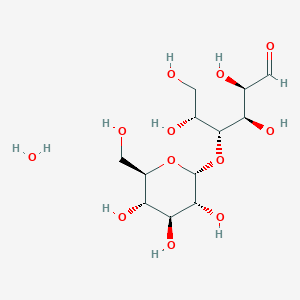

Degradation Product of Catalpol

Norviburtinal is identified as one of the degradation products of Catalpol, an iridoid glycoside with the highest content in Radix Rehmanniae . This discovery is significant as it helps in understanding the dynamic variations of the characteristic constituents and degradation products of Catalpol during the processing of Radix Rehmanniae .

Angiogenesis Effect

Norviburtinal has been shown to possess significant angiogenesis effect in a zebrafish embryo model . Angiogenesis, the formation of new blood vessels, is a crucial aspect in wound healing .

Bioassay-Guided Isolation

Norviburtinal can be isolated from the root of Rehmannia glutinosa using bioassay-guided isolation . This method allows for the identification and extraction of active components from a complex mixture .

Novel Compound Discovery

The discovery of Norviburtinal in the extract of Rehmannia glutinosa represents a novel finding . This opens up new avenues for further research into the properties and potential applications of Norviburtinal .

Specificity in Processed Radix Rehmanniae

Norviburtinal has been found to be specific in self-made Processed Radix Rehmanniae (PRR) samples . This specificity was validated and further confirmed by testing in commercially available PRR samples .

Orientations Futures

Mécanisme D'action

- Target of Action Norviburtinal (chemical formula: C9H6O2) is an organic compound with a cyclopenta[c]pyran ring system and an aldehyde functional group at position 7 . Its specific primary targets remain unclear, but research suggests it exhibits cytotoxic activity against various cancer cell lines . Further studies are needed to identify these targets and their roles.

- Mode of Action It may disrupt cell division or induce cell death pathways, leading to its cytotoxic effects .

- Biochemical Pathways As an iridoid monoterpenoid, it might undergo reactions typical of terpenes, such as Diels-Alder cycloadditions or oxidation reactions involving the aldehyde group .

Pharmacokinetics

Action Environment

Propriétés

IUPAC Name |

cyclopenta[c]pyran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-5-8-2-1-7-3-4-11-6-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMFZTBAWYVGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C2C1=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327807 | |

| Record name | Norviburtinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norviburtinal | |

CAS RN |

85051-41-8 | |

| Record name | Norviburtinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

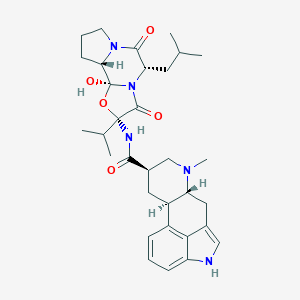

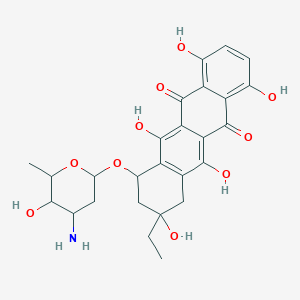

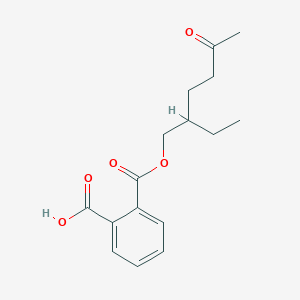

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.